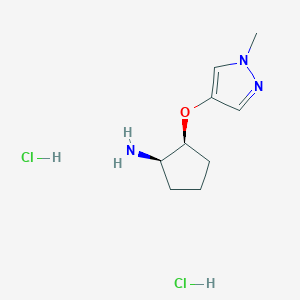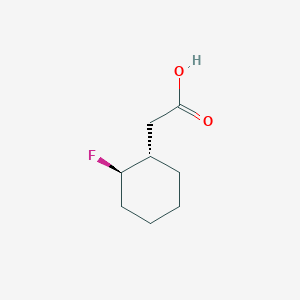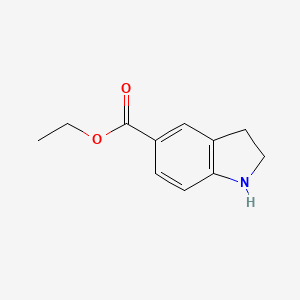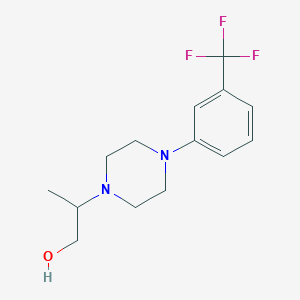![molecular formula C16H14ClN5O3 B13353365 N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound that features a 1,2,4-triazole ring and a pyridine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Chlorination: Introduction of the chlorine atom at the desired position on the phenyl ring.
Coupling with pyridine derivative: This involves the reaction of the chlorinated triazole with a pyridine derivative under suitable conditions, often using a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit certain enzymes, which can disrupt bacterial cell wall synthesis and lead to cell death . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
Fluconazole: Another compound containing the 1,2,4-triazole ring, used as an antifungal agent.
Itraconazole: Similar to fluconazole, but with a broader spectrum of activity.
Uniqueness
N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.
特性
分子式 |
C16H14ClN5O3 |
|---|---|
分子量 |
359.77 g/mol |
IUPAC名 |
N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]-2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]acetamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-10-4-14(23)15(6-19-10)25-7-16(24)21-12-5-11(17)2-3-13(12)22-9-18-8-20-22/h2-6,8-9H,7H2,1H3,(H,19,23)(H,21,24) |
InChIキー |
PHUPZWCXFNSVFY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3C=NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)

![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)


![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)




![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)
![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)

